molecular formula C17H15FN4OS2 B2986717 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 894009-38-2

2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(3-fluorophenyl)acetamide

Cat. No. B2986717
CAS RN: 894009-38-2
M. Wt: 374.45
InChI Key: WFDQDJRVXSWIQK-UHFFFAOYSA-N
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Description

2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(3-fluorophenyl)acetamide, also known as compound X, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.

Scientific Research Applications

Structure-Activity Relationships in Drug Design

  • Research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors explores the replacement of benzothiazole rings with various heterocyclic analogs to improve metabolic stability. This approach, aimed at reducing metabolic deacetylation, underscores the significance of heterocyclic components in medicinal chemistry for enhancing drug efficacy and stability (Stec et al., 2011).

Radiolabeled Compounds for Imaging

  • The synthesis and evaluation of fluorine-substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines demonstrate their utility in studying peripheral benzodiazepine receptors using positron emission tomography (PET). These compounds, with high in vitro affinity and selectivity, showcase the application of fluorine-substituted heterocycles in developing imaging agents for neurodegenerative disorders (Fookes et al., 2008).

Anticancer Activity

  • Novel fluoro-substituted compounds have shown anticancer activity at low concentrations against various human cancer cell lines, highlighting the potential of incorporating fluoro groups into heterocyclic compounds for cancer therapy. Such research indicates the relevance of structural modifications to enhance biological activity (Hammam et al., 2005).

Antioxidant and Antimicrobial Activity

  • The design and synthesis of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides and their evaluation for antioxidant activities illustrate the potential of heterocyclic compounds in addressing oxidative stress and microbial infections. This suggests that the compound could be explored for similar biological properties (Ahmad et al., 2012).

Anti-Inflammatory Activity

  • Research into the synthesis of novel compounds with anti-inflammatory activity, such as N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, further underscores the therapeutic potential of heterocyclic and fluorinated compounds in modulating inflammatory pathways (Sunder et al., 2013).

properties

IUPAC Name

2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4OS2/c1-10-17(25-11(2)19-10)14-6-7-16(22-21-14)24-9-15(23)20-13-5-3-4-12(18)8-13/h3-8H,9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDQDJRVXSWIQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(3-fluorophenyl)acetamide

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